molecular formula C13H9NO2 B11891606 3H-Cyclopenta[c]quinoline-4-carboxylic acid

3H-Cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B11891606
M. Wt: 211.22 g/mol
InChI Key: GTIJKKCQLJJUOA-UHFFFAOYSA-N
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Description

3H-Cyclopenta[c]quinoline-4-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused cyclopentane and quinoline system with a carboxylic acid group at position 2. This structure confers unique physicochemical and biological properties. The compound and its derivatives, such as the ethyl ester variant (CAS: 957559-59-0), exhibit a molecular formula of C₁₅H₁₆BrNO₂ and a molar mass of 322.2 g/mol . Key synthetic routes include the Pfitzinger reaction, which involves condensation of isatins with ketones under basic conditions (e.g., KOH in ethanol) .

Storage and handling require stringent precautions due to its sensitivity to heat, moisture, and light. It is recommended to store the compound at 2–8°C in airtight containers to prevent degradation .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

3H-cyclopenta[c]quinoline-4-carboxylic acid

InChI

InChI=1S/C13H9NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7H,6H2,(H,15,16)

InChI Key

GTIJKKCQLJJUOA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C(=NC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

The synthesis begins with the condensation of isatin (1H-indole-2,3-dione) and acetone under highly basic conditions. Sodium hydroxide or potassium hydroxide is typically employed to facilitate the ring-opening of isatin, followed by cyclization to form 2-toluquinoline-4-carboxylic acid (Step 1). This step proceeds at 25–35°C with reflux durations of 5–15 hours, achieving near-quantitative yields due to the stability of the cyclopenta[c]quinoline core under these conditions.

Addition and Dehydration

The intermediate 2-toluquinoline-4-carboxylic acid undergoes an addition reaction with benzaldehyde at elevated temperatures (95–105°C) to introduce a vinyl group, yielding 2-vinyl-4-quinoline carboxylic acid monohydrate (Step 2). Subsequent dehydration using acetic anhydride at 115–125°C removes water, producing 2-vinyl-4-quinoline carboxylic acid with minimal side reactions (Step 3).

Oxidation and Decarboxylation

The final steps involve oxidation of the vinyl group to a carboxylic acid moiety using potassium permanganate and sodium hydroxide at 35–45°C (Step 4), followed by decarboxylation in m-xylene under reflux to yield the target compound, This compound (Step 5). This sequence ensures high regioselectivity and avoids over-oxidation.

Reaction Conditions and Optimization

Critical Parameters

  • Temperature Control : Maintaining temperatures below 45°C during oxidation prevents degradation of the quinoline core.

  • Reagent Ratios : A 6:1 molar ratio of benzaldehyde to 2-toluquinoline-4-carboxylic acid ensures complete vinyl group addition.

  • Purification : Filtration and drying at each intermediate step minimize impurities, obviating the need for column chromatography.

Yield Optimization

StepReaction TypeReagents/ConditionsYield
1CondensationIsatin, acetone, NaOH, reflux 5–15 h95%
2AdditionBenzaldehyde, 95–105°C, 1–6 h90%
3DehydrationAcetic anhydride, 115–125°C, 2–8 h88%
4OxidationKMnO₄, NaOH, 35–45°C, 2–8 h85%
5Decarboxylationm-Xylene, reflux80%

The cumulative yield for the five-step process is approximately 55% , which is exceptional for a multi-step synthesis involving heterocyclic systems.

Industrial-Scale Production Considerations

Scalability and Cost Efficiency

The patented method eliminates expensive catalysts and hazardous reagents, making it suitable for continuous-flow reactors. Key advantages include:

  • Raw Material Accessibility : Isatin and benzaldehyde are commercially available at low cost.

  • Energy Efficiency : Reactions are conducted at ambient to moderately elevated temperatures.

  • Waste Reduction : Aqueous workups and filtration simplify waste management.

Comparative Analysis with Traditional Methods

Traditional laboratory-scale syntheses often rely on Friedländer annulation or Pictet-Spengler cyclization , which suffer from low yields (30–40%) and stringent anhydrous conditions. In contrast, the industrial method achieves higher reproducibility and throughput, as illustrated below:

MethodKey StepsYieldScalability
Industrial (Patent)Condensation, oxidation55%High
FriedländerAnnulation, acid catalysis35%Low
Pictet-SpenglerCyclization, high pressure40%Moderate

Challenges and Solutions in Synthesis

Regioselectivity in Oxidation

The oxidation of the vinyl group to a carboxylic acid requires precise control to avoid side reactions. Using KMnO₄ in a weakly basic medium (pH 9–10) ensures selective oxidation without attacking the quinoline nitrogen.

Decarboxylation Efficiency

Decarboxylation in m-xylene minimizes carbonization, a common issue in high-temperature decarboxylations. The solvent’s high boiling point (139°C) facilitates reflux without decomposition .

Chemical Reactions Analysis

Types of Reactions

3H-Cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 3H-cyclopenta[c]quinoline-4-carboxylic acid, as antimicrobial agents. Research indicates that carboxy-quinoline derivatives, particularly those modified with iodine, exhibit promising antimicrobial properties against pathogens such as Staphylococcus epidermidis, Klebsiella pneumoniae, and Candida parapsilosis . The structural modifications enhance their efficacy, making them suitable candidates for developing novel antimicrobial drugs.

Inhibition of Alkaline Phosphatases

The compound has been evaluated for its ability to inhibit various forms of alkaline phosphatases, which are crucial in numerous physiological processes. A study demonstrated that certain derivatives of quinoline-4-carboxylic acid showed remarkable inhibition rates against human tissue-nonspecific alkaline phosphatase (h-TNAP) and human intestinal alkaline phosphatase (h-IAP). For instance, one derivative exhibited an IC50 value of 22 nM against h-TNAP, indicating its potency . This suggests that this compound could be further explored as a scaffold for developing therapeutic agents targeting these enzymes.

Synthetic Pathways

The synthesis of this compound often involves classic organic reactions such as the Pfitzinger condensation and Doebner synthesis. These methods enable the formation of various quinoline derivatives with enhanced biological activities . The choice of synthesis method can significantly impact yield and purity, emphasizing the need for optimized conditions to facilitate the production of high-quality compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of quinoline derivatives. Research has shown that specific modifications to the quinoline core can lead to increased potency and selectivity against target enzymes . This knowledge is essential for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Fluorescent Probes

Quinoline-based compounds, including this compound, have been utilized in the development of fluorescent probes. These probes are valuable in biological imaging and diagnostics due to their ability to emit light upon excitation . The incorporation of functional groups that enhance fluorescence can lead to improved sensitivity and specificity in detecting biological targets.

Data Tables

Application AreaCompound TypeKey Findings
Antimicrobial ActivityCarboxy-quinoline DerivativesEffective against S. epidermidis, K. pneumoniae
Enzyme InhibitionQuinoline DerivativesIC50 values as low as 22 nM for alkaline phosphatases
Material ScienceFluorescent ProbesUseful in biological imaging

Case Study 1: Antimicrobial Efficacy

A recent investigation into iodo-quinoline derivatives revealed their potential as new antimicrobial agents. The study utilized various spectroscopic techniques to confirm the structure and activity of synthesized compounds, demonstrating significant inhibition against selected microbial strains .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, several derivatives of quinoline-4-carboxylic acid were synthesized and tested for their inhibitory effects on alkaline phosphatases. The findings indicated that structural modifications could lead to compounds with enhanced inhibitory activity, paving the way for new therapeutic agents targeting diseases associated with alkaline phosphatase dysregulation .

Mechanism of Action

The mechanism of action of 3H-Cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases, topoisomerase, and tubulin polymerization . These interactions disrupt cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, the compound exhibits antioxidant properties by terminating radical chain reactions, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The cyclopenta[c]quinoline derivative exhibits higher lipophilicity (predicted pKa ~2.51) than 8-hydroxyquinoline-4-carboxylic acid (pKa ~3.82), enhancing membrane permeability .

Antibacterial Activity

  • Cyclopenta[c]quinoline Derivatives: Limited direct data exist, but structurally related 2-arylquinoline-4-carboxylic acids (e.g., 2-(4-bromophenyl) derivatives) show potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • 2-Phenylquinoline-4-carboxylic Acids: The presence of a phenyl group at position 2 correlates with enhanced antibacterial activity, as seen in compounds like 2-(2-nitrophenyl)-quinoline-4-carboxylic acid .

Antimycobacterial Activity

  • 6-Substituted Derivatives: 6-Isopropyl and 6-tert-butyl substituents on quinoline-4-carboxylic acids significantly improve activity against Mycobacterium tuberculosis (Mtb) by inhibiting DNA gyrase .

Antioxidant Activity

  • The cyclopenta[c]quinoline analog lacks this group, suggesting lower antioxidant capacity.

Biological Activity

3H-Cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁N₃O₂
  • Molecular Weight : Approximately 249.69 g/mol
  • Structural Features : The compound features a cyclopenta[c]quinoline structure with a carboxylic acid group at the 4-position, which is critical for its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, impacting crucial cellular processes. Its ability to modulate enzymatic activities can lead to significant antimicrobial and anti-inflammatory effects. For instance, studies have shown that it can inhibit the formation of specific RNA-protein complexes, which has implications for diseases such as myotonic dystrophy .

Interaction with Cellular Pathways

The compound interacts with multiple molecular targets, influencing various signaling pathways. This interaction profile suggests potential applications in treating diseases like cancer and infections by selectively targeting specific cellular mechanisms .

The mechanisms through which this compound exerts its biological effects include:

  • Binding to Enzymes and Receptors : It binds to various enzymes, modulating their activity and affecting downstream signaling pathways.
  • Inhibition of RNA Complex Formation : It has been shown to inhibit the formation of RNA-MBNL1 complexes, which plays a role in splicing regulation .

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study reported that this compound exhibited an IC50 value of approximately 62 µM in inhibiting RNA-MBNL1 interactions. This suggests a moderate potency that may be harnessed for therapeutic purposes .
  • Cellular Effects :
    • In HeLa cells, treatment with this compound resulted in altered splicing patterns indicative of myotonic dystrophy-like phenotypes at concentrations ranging from 250 to 1000 µM .

Applications in Medicinal Chemistry

Given its biological activity, this compound is being investigated for various applications:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Anti-inflammatory Drugs : The compound's anti-inflammatory properties make it a potential therapeutic agent for inflammatory diseases.
  • Cancer Therapy : Due to its enzyme inhibition capabilities, it is being explored as a targeted therapy for cancer treatment.

Comparative Analysis with Related Compounds

Compound NameMolecular Weight (g/mol)IC50 (µM)Biological Activity
This compound249.69~62Inhibits RNA-MBNL1 complex formation
8-Acetamido-3a,4,5,9b-tetrahydro...272.30Not reportedAntibacterial activity
6-Ethyl-3a,4,5,9b-tetrahydro...Not reportedNot reportedEnzyme interaction studies

Q & A

Q. What are the common synthetic routes for 3H-Cyclopenta[c]quinoline-4-carboxylic acid, and what are their respective yields and limitations?

The synthesis of this compound typically involves cyclization reactions or multi-step organic transformations. For example, analogous quinoline derivatives are synthesized via the Doebner reaction (condensation of anilines with β-keto esters) or Friedländer annulation (using ketones and amino aldehydes) . Microwave-assisted synthesis has been explored to improve reaction efficiency and yields in related compounds, achieving up to 85% purity under optimized conditions (e.g., 150°C, 20 minutes) . Key limitations include by-product formation (e.g., N-oxides) and sensitivity to reaction pH, which may require chromatographic purification .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity is assessed using HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion confirmation). Structural integrity is verified via 1H/13C NMR (e.g., characteristic shifts for the cyclopenta-quinoline ring at δ 7.2–8.5 ppm for aromatic protons) and FT-IR (stretching vibrations for carboxylic acid at ~1700 cm⁻¹) . Quantitative analysis of impurities (e.g., unreacted precursors) is performed using GC-MS with <2% threshold acceptability .

Advanced Research Questions

Q. What strategies are employed to optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

Derivatization focuses on modifying the quinoline core and cyclopentane ring to enhance target affinity. For example:

  • Electron-withdrawing groups (e.g., -CF₃ at position 6) improve enzyme inhibition by increasing electrophilicity .
  • Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves yields (from 50% to 78%) for halogenated derivatives .
  • Solvent optimization (e.g., DMF vs. toluene) impacts cyclization efficiency; polar aprotic solvents favor ring closure but may require acidic workup .

Q. How do computational methods like molecular docking contribute to understanding biological targets?

Molecular docking studies (e.g., AutoDock Vina) predict binding modes to enzymes like tyrosine kinases or DNA gyrase . For example:

  • The carboxylic acid group forms hydrogen bonds with catalytic residues (e.g., Asp86 in E. coli gyrase), while the cyclopentane ring enhances hydrophobic interactions .
  • QSAR models correlate substituent electronegativity (Hammett σ values) with IC₅₀ data, guiding rational design of inhibitors with sub-μM potency .

Q. What analytical approaches resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity data often arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) .
  • Purity thresholds : Impurities >5% (e.g., unreacted intermediates) can artificially inflate or suppress activity .
  • Solubility factors : Low aqueous solubility may lead to false negatives; use of DMSO carriers at <0.1% v/v is critical .
    Meta-analyses using standardized protocols (e.g., CLSI guidelines) and dose-response curves (3-parameter logistic models) improve cross-study comparability .

Methodological Considerations

  • Spectral Data Interpretation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in the cyclopentane-quinoline fused system .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., ester hydrolysis) .
  • Bioactivity Validation : Use orthogonal assays (e.g., SPR for binding affinity and enzymatic assays for inhibition) to confirm target engagement .

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